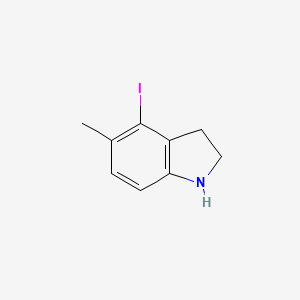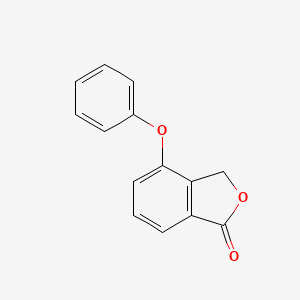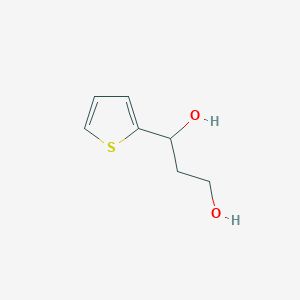
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to an indene-1,3-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione typically involves the following steps:
Nitration: The starting material, 4-methoxyacetophenone, undergoes nitration to introduce a nitro group at the meta position relative to the methoxy group.
Cyclization: The nitrated product is then subjected to cyclization with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the indene-1,3-dione structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Reduction: 2-(4-Amino-3-methoxyphenyl)-1H-indene-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methoxy-3-nitrophenyl)acetic acid
- N-(4-Methoxy-3-nitrophenyl)acetamide
- (4-Methoxy-3-nitrophenyl)methanamine hydrochloride
Uniqueness
2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-1,3-dione core structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological and material properties.
Eigenschaften
Molekularformel |
C16H11NO5 |
|---|---|
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
2-(4-methoxy-3-nitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11NO5/c1-22-13-7-6-9(8-12(13)17(20)21)14-15(18)10-4-2-3-5-11(10)16(14)19/h2-8,14H,1H3 |
InChI-Schlüssel |
MMUJBCJOBCGBNW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13671811.png)



